molecular formula C12H19N3 B1358589 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine CAS No. 1017358-22-3

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1358589
CAS No.: 1017358-22-3
M. Wt: 205.3 g/mol
InChI Key: IUMXSODXNVPVLC-UHFFFAOYSA-N
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Description

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine is a chemical compound that features a piperidine ring substituted with an ethyl group and a pyridine ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 2-ethylpiperidine with 3-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Ethylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethyl-1-piperidinyl)-1-propanamine
  • 2-(2-Ethyl-1-piperidinyl)aniline
  • 2-(2-Ethyl-1-piperidinyl)-1-(2-methyl-1H-indol-3-yl)ethanone

Uniqueness

6-(2-Ethylpiperidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMXSODXNVPVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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